6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide
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Overview
Description
6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is a chemical compound known for its unique structure and properties. It belongs to the class of isoquinoline derivatives, which are widely studied for their biological and chemical significance. This compound is characterized by the presence of multiple methoxy groups and a benzyl group attached to the isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Bischler-Napieralski cyclization or the Pomeranz-Fritsch reaction.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Benzyl Group: The benzyl group is attached via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to the hydrobromide salt using hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzyl position using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with modified methoxy or benzyl groups.
Scientific Research Applications
6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 3,4-Dimethoxybenzylamine
Uniqueness
6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
32871-94-6 |
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Molecular Formula |
C20H22BrNO4 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C20H21NO4.BrH/c1-22-17-6-5-13(8-18(17)23-2)7-14-11-21-12-15-9-19(24-3)20(25-4)10-16(14)15;/h5-6,8-12H,7H2,1-4H3;1H |
InChI Key |
NSWASABLHWBNRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=C[NH+]=CC3=CC(=C(C=C32)OC)OC)OC.[Br-] |
Origin of Product |
United States |
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